3-Bromo-N-methoxy-N-methylbenzamide
Overview
Description
3-Bromo-N-methoxy-N-methylbenzamide: is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position, and the amide nitrogen is substituted with both a methoxy and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Biochemical Analysis
Biochemical Properties
3-Bromo-N-methoxy-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with phosphodiesterase enzymes, particularly PDE10A, which is abundant in brain tissue . This interaction suggests that this compound may have implications in neurological processes and disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PDE10A can alter cyclic nucleotide levels, impacting signal transduction pathways . Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its inhibition of PDE10A results in increased levels of cyclic nucleotides, which can modulate various cellular responses . Furthermore, this compound may influence gene expression by binding to DNA or interacting with transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which modify its structure and influence its biological activity . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional machinery, or to the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-bromobenzoic acid.
Amidation Reaction: The 3-bromobenzoic acid is converted to this compound through an amidation reaction. This involves the reaction of 3-bromobenzoic acid with N-methoxy-N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-methoxy-N-methylbenzylamine.
Oxidation: Formation of 3-bromo-N-hydroxy-N-methylbenzamide.
Scientific Research Applications
Chemistry: 3-Bromo-N-methoxy-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-methoxy-N-methylbenzamide depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atom and the methoxy group can influence the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
3-Bromo-N-methylbenzamide: Lacks the methoxy group, which can affect its reactivity and binding properties.
N-Methoxy-N-methylbenzamide: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
3-Bromo-N,N-dimethylbenzamide: Contains two methyl groups on the amide nitrogen, which can alter its steric and electronic properties.
Uniqueness: 3-Bromo-N-methoxy-N-methylbenzamide is unique due to the presence of both the bromine atom and the methoxy group. This combination of substituents provides a distinct set of chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWARUVASBJSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478936 | |
Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207681-67-2 | |
Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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